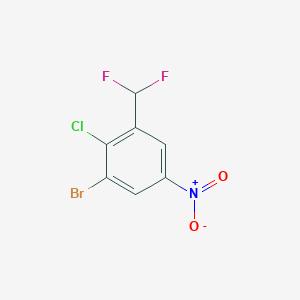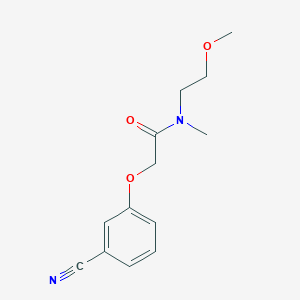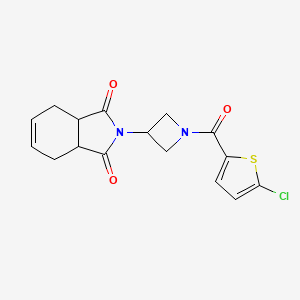![molecular formula C23H22N4O2S B2453425 5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021078-20-5](/img/structure/B2453425.png)
5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one” belongs to a class of organic compounds known as heterocyclic compounds, which contain atoms of at least two different elements in the ring structure . Specifically, this compound contains a thiazolo[4,5-d]pyridazin-4(5H)-one moiety, which is a bicyclic system with a thiazole ring fused to a pyridazinone ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. As with the synthesis, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally. Without specific data on this compound, it’s not possible to provide a detailed analysis of its physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer, and colon cancer. Preliminary studies suggest that it inhibits cell proliferation and induces apoptosis, making it a promising candidate for further investigation in cancer therapy .
Anti-inflammatory Activity
The thiazolo[4,5-d]pyridazinone scaffold has demonstrated anti-inflammatory properties. By modulating key inflammatory pathways, this compound may be useful in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
Antimicrobial Potential
Researchers have evaluated the compound’s antimicrobial activity against bacteria, fungi, and even drug-resistant strains. It exhibits promising results against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Further studies are needed to explore its mechanism of action and potential clinical applications .
Neuroprotective Effects
The morpholino moiety in the structure suggests possible neuroprotective properties. Studies have investigated its impact on neuronal cell viability, oxidative stress, and neuroinflammation. Neurodegenerative diseases like Alzheimer’s and Parkinson’s could benefit from further exploration of this compound .
Cardiovascular Applications
Some derivatives of this scaffold have shown vasodilatory effects, potentially useful in managing hypertension and improving blood flow. Additionally, researchers have studied its impact on platelet aggregation, which could have implications for cardiovascular health .
Photophysical Properties
The phenylthiazolo[4,5-d]pyridazinone system exhibits interesting photophysical behavior. Researchers have investigated its fluorescence properties, which could find applications in materials science, sensors, and imaging techniques .
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems to produce a specific effect. This is typically studied in the context of drug discovery, where the compound’s interactions with proteins, enzymes, or other biomolecules are investigated. Unfortunately, without specific studies or data on this compound, it’s not possible to provide a detailed analysis of its mechanism of action .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. This information is typically provided in a material safety data sheet (MSDS) for the compound. Without an MSDS or similar data for this compound, it’s not possible to provide a detailed analysis of its safety and hazards .
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound shows promising biological activity, future research might focus on optimizing its structure for better activity or lower toxicity. Without specific data or studies on this compound, it’s not possible to provide detailed suggestions for future directions .
Eigenschaften
IUPAC Name |
5-[(3-methylphenyl)methyl]-2-morpholin-4-yl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-16-6-5-7-17(14-16)15-27-22(28)20-21(19(25-27)18-8-3-2-4-9-18)30-23(24-20)26-10-12-29-13-11-26/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXWSMZGDWDXCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2453345.png)


![2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2453349.png)


![(7-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2453355.png)
![N-(4-acetylphenyl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2453356.png)
![2-(3-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]acetamide](/img/structure/B2453357.png)


![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2453362.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2453364.png)
![2-(2-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2453365.png)